AZ 628

Description

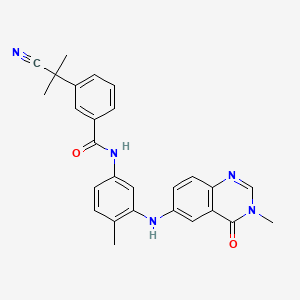

Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBGPEDJXCYQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236677 | |

| Record name | AZ-628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878739-06-1 | |

| Record name | AZ-628 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 878739-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZ-628 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZ-628: A Technical Guide to a Pan-Raf Inhibitor for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-628 is a potent, ATP-competitive inhibitor of Raf kinases, demonstrating significant activity against BRAF, BRAF V600E, and c-Raf-1. This technical guide provides an in-depth overview of AZ-628, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of its place in the RAS/RAF/MEK/ERK signaling pathway. This document is intended to serve as a comprehensive resource for researchers in oncology and drug discovery investigating the therapeutic potential of targeting the MAPK pathway.

Introduction

The RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway that regulates cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in genes like BRAF, is a key driver in a significant percentage of human cancers, including melanoma, colorectal, and thyroid cancers. The BRAF V600E mutation is the most common of these, leading to constitutive activation of the pathway and uncontrolled cell growth.

AZ-628 is a quinazolinone-based small molecule inhibitor that targets multiple kinases in the Raf family.[2][3] Its ability to inhibit both wild-type and mutated forms of BRAF, as well as c-Raf, makes it a valuable tool for studying the effects of pan-Raf inhibition and for investigating mechanisms of resistance to more selective BRAF inhibitors.

Mechanism of Action

AZ-628 functions as an ATP-competitive inhibitor of Raf kinases.[4][5] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation and subsequent activation of MEK1/2, the downstream target of Raf. This leads to the suppression of the entire MAPK signaling cascade, ultimately inhibiting the phosphorylation of ERK1/2 and preventing the transcription of genes involved in cell proliferation and survival. In cancer cells harboring the BRAF V600E mutation, this inhibition leads to cell cycle arrest and apoptosis.[2][4]

Quantitative Data

The following table summarizes the key in vitro inhibitory activities of AZ-628 against various kinases.

| Target | IC50 (nM) | Assay Type | Reference |

| c-Raf-1 | 29 | Cell-free assay | [6] |

| BRAF V600E | 34 | Cell-free assay | [6] |

| BRAF (wild-type) | 105 | Cell-free assay | [6] |

AZ-628 also demonstrates inhibitory activity against other kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS, suggesting potential anti-angiogenic properties.[2][6]

Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by AZ-628.

Caption: The RAS/RAF/MEK/ERK signaling pathway with AZ-628 inhibition of BRAF/c-Raf.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of AZ-628.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC50 of AZ-628 against Raf kinases in a cell-free system.

Objective: To quantify the inhibitory activity of AZ-628 on the enzymatic activity of recombinant Raf kinases.

Materials:

-

Recombinant human BRAF, BRAF V600E, and c-Raf-1 enzymes

-

MEK1 (inactive) as a substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

AZ-628 (dissolved in DMSO)

-

96-well plates

-

Phospho-MEK1/2 antibody

-

Secondary antibody conjugated to HRP (Horseradish Peroxidase)

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Prepare serial dilutions of AZ-628 in DMSO.

-

In a 96-well plate, add the recombinant Raf kinase and the inactive MEK1 substrate to the kinase buffer.

-

Add the diluted AZ-628 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a high-bind 96-well plate coated with a capture antibody for MEK1.

-

Wash the plate to remove unbound components.

-

Add a primary antibody specific for phosphorylated MEK1/2.

-

Incubate and then wash the plate.

-

Add the HRP-conjugated secondary antibody.

-

Incubate and then wash the plate.

-

Add the chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each AZ-628 concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Cell Viability Assay

This protocol describes the use of a Cell Counting Kit-8 (CCK-8) assay to measure the effect of AZ-628 on the viability of cancer cell lines.

Objective: To determine the cytotoxic and anti-proliferative effects of AZ-628 on cancer cells, particularly those with the BRAF V600E mutation.

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

AZ-628 (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of AZ-628 in the complete cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of AZ-628 or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of AZ-628.

Caption: A generalized workflow for the preclinical assessment of a kinase inhibitor like AZ-628.

Conclusion

AZ-628 is a valuable research tool for investigating the biological consequences of pan-Raf inhibition. Its well-characterized in vitro activity against key Raf kinases, particularly the oncogenic BRAF V600E mutant, provides a solid foundation for further preclinical studies. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of AZ-628 and similar molecules in the treatment of MAPK pathway-driven cancers.

References

AZ628: A Comprehensive Technical Guide to a Pan-Raf Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ628 is a potent, orally bioavailable, and selective small-molecule inhibitor of Raf kinases, critical components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in human cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of AZ628. It includes a summary of its inhibitory activity, detailed experimental protocols for key in vitro and in vivo assays, and a discussion of its effects on cancer cell biology. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Introduction

The RAS/RAF/MEK/ERK cascade is a pivotal signaling pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis. Hyperactivation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of many human malignancies. The discovery of the recurrent BRAF V600E mutation in a significant percentage of melanomas and other cancers spurred the development of targeted RAF inhibitors. AZ628 emerged from these efforts as a pan-Raf inhibitor, demonstrating activity against wild-type A-RAF, B-RAF, and C-RAF, as well as the oncogenic BRAF V600E mutant. This broad-spectrum inhibition offers a potential advantage in overcoming some of the resistance mechanisms observed with first-generation BRAF-selective inhibitors.

Discovery and Medicinal Chemistry

The development of AZ628 was guided by a structure-activity relationship (SAR) campaign aimed at identifying potent and selective Raf kinase inhibitors. While the specific lead compound has not been publicly disclosed, the chemical structure of AZ628, 3-(2-cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide, reveals a complex scaffold amenable to synthetic modification.

Chemical Synthesis:

A detailed, step-by-step synthesis protocol for AZ628 is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of a substituted benzamide derivative with a functionalized quinazolinone moiety. The synthesis would require multiple steps, including the formation of amide and amine bonds, and likely employ standard organic chemistry reactions and purification techniques.

Mechanism of Action

AZ628 is an ATP-competitive inhibitor that binds to the kinase domain of Raf proteins, preventing their activation and subsequent phosphorylation of downstream targets, MEK1 and MEK2. As a pan-Raf inhibitor, AZ628 effectively suppresses the activity of all three Raf isoforms.[1] This is in contrast to first-generation inhibitors that primarily target the BRAF V600E mutant and can paradoxically activate the pathway in cells with wild-type BRAF through the induction of RAF dimerization.[2] AZ628 has been shown to inhibit both monomeric (e.g., BRAF V600E) and dimeric forms of Raf kinases.

Signaling Pathway Inhibition

The primary mechanism of action of AZ628 is the blockade of the RAF-MEK-ERK signaling pathway. This inhibition leads to a reduction in the phosphorylation of MEK and ERK, ultimately resulting in the decreased expression of downstream target genes involved in cell proliferation and survival.

Caption: RAF-MEK-ERK Signaling Pathway Inhibition by AZ628.

Quantitative Data

The inhibitory activity of AZ628 has been characterized against a panel of kinases. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of AZ628

| Kinase Target | IC50 (nM) | Reference |

| c-Raf-1 | 29 | [1] |

| B-Raf (V600E) | 34 | [1] |

| B-Raf (wild-type) | 105 | [1] |

| VEGFR2 | Inhibited | [1] |

| DDR2 | Inhibited | [1] |

| Lyn | Inhibited | [1] |

| Flt1 | Inhibited | [1] |

| FMS | Inhibited | [1] |

Table 2: In Vivo Pharmacokinetic Parameters of a Representative RAF Inhibitor (AZD6244) in Mice

| Parameter | Value |

| Cmax (µM) | ~2-4 |

| Tmax (h) | ~2 |

| t1/2 (h) | ~4-6 |

| Bioavailability (%) | Not available |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of AZ628.

In Vitro Assays

This protocol is used to determine the effect of AZ628 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells with BRAF V600E mutation)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

AZ628 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of AZ628 in complete medium.

-

Remove the medium from the wells and add 100 µL of the AZ628 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Caption: Workflow for a Cell Viability Assay.

This protocol is used to assess the effect of AZ628 on the phosphorylation status of key proteins in the RAF-MEK-ERK pathway.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

AZ628 stock solution

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of AZ628 for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Caption: Workflow for Western Blot Analysis.

In Vivo Assays

This protocol describes a general procedure for evaluating the anti-tumor efficacy of AZ628 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line of interest (e.g., A375)

-

Matrigel (optional)

-

AZ628 formulation for oral gavage

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer AZ628 (or vehicle control) to the mice daily by oral gavage at a predetermined dose.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

-

Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, pharmacodynamic marker analysis).

Conclusion

AZ628 is a potent pan-Raf inhibitor with significant preclinical activity in cancer models driven by aberrant RAF-MEK-ERK signaling. Its ability to inhibit all three Raf isoforms may offer advantages over more selective inhibitors, particularly in overcoming certain forms of drug resistance. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the therapeutic potential of AZ628 and other pan-Raf inhibitors. Further studies are warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this therapeutic approach.

References

AZ 628: An In-Depth Technical Guide to its Target Proteins and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ 628 is a potent, ATP-competitive pan-Raf inhibitor with significant activity against BRAF, BRAF V600E, and c-Raf-1 kinases.[1] This technical guide provides a comprehensive overview of the target proteins of this compound, its mechanism of action within the RAS/RAF/MEK/ERK signaling pathway, and detailed protocols for key experimental assays. The quantitative data on its inhibitory activity are summarized, and the underlying signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in oncology and drug development.

Core Target Proteins and Inhibitory Potency

This compound is a multi-targeted kinase inhibitor, primarily targeting the Raf family of serine/threonine kinases, which are critical components of the MAPK/ERK signaling cascade.[2] The inhibitor has demonstrated potent activity against wild-type BRAF, the oncogenic BRAF V600E mutant, and c-Raf-1.[3] In addition to its primary targets, this compound also exhibits inhibitory effects against a range of other kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS.[1][3]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against its key target proteins has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Protein | IC50 (nM) | Assay Type |

| BRAF | 105 | Cell-free kinase assay |

| BRAF V600E | 34 | Cell-free kinase assay |

| c-Raf-1 | 29 | Cell-free kinase assay |

| VEGFR2 | Inhibition reported | Not specified |

| DDR2 | Inhibition reported | Not specified |

| Lyn | Inhibition reported | Not specified |

| Flt1 | Inhibition reported | Not specified |

| FMS | Inhibition reported | Not specified |

Data compiled from multiple sources.[1][3]

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in BRAF (such as V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound, as a pan-Raf inhibitor, blocks the kinase activity of BRAF and c-Raf, thereby preventing the downstream phosphorylation and activation of MEK1/2 and subsequently ERK1/2. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC50 values of this compound against Raf kinases.

Materials:

-

Recombinant human BRAF, BRAF V600E, and c-Raf-1 enzymes

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

-

ATP (at a concentration near the Km for each kinase)

-

Substrate (e.g., inactive MEK1)

-

[γ-32P]ATP

-

This compound (dissolved in DMSO)

-

P81 phosphocellulose paper

-

Phosphorimager

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microcentrifuge tube, combine the recombinant kinase, substrate, and kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Air dry the P81 paper and quantify the incorporated radioactivity using a phosphorimager.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines, such as the BRAF V600E-mutant melanoma line A375 or the colon cancer line HT-29.

Materials:

-

A375 or HT-29 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in a complete growth medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot for ERK Phosphorylation

This protocol details the procedure to detect the inhibition of ERK phosphorylation in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., A375, HT-29)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against t-ERK1/2 to normalize for protein loading.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a well-characterized pan-Raf inhibitor with potent activity against key kinases in the RAS/RAF/MEK/ERK signaling pathway. Its ability to inhibit both wild-type and mutant forms of BRAF, as well as c-Raf-1, makes it a valuable tool for cancer research and a potential therapeutic agent for tumors driven by aberrant Raf signaling. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the biological effects and therapeutic potential of this compound.

References

In-Depth Technical Guide: AZ 628 and its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ 628 is a potent, ATP-competitive, pan-Raf kinase inhibitor that has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those harboring the B-RafV600E mutation. A key mechanism underlying its therapeutic potential is the induction of cell cycle arrest, primarily in the G1 phase. This guide provides a comprehensive technical overview of the molecular mechanisms and experimental methodologies related to this compound-induced cell cycle arrest. It is intended to serve as a resource for researchers and professionals in the fields of oncology and drug development, offering detailed insights into the signaling pathways affected by this compound, quantitative data on its effects, and protocols for relevant experimental procedures.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled cell growth. The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of the cell cycle, and mutations in this pathway, such as the B-RafV600E mutation, are prevalent in many cancers, including melanoma and colon cancer. This compound has emerged as a promising therapeutic agent by targeting the Raf kinases, key components of this pathway. Inhibition of Raf kinases by this compound leads to the downstream suppression of MEK and ERK, ultimately resulting in the arrest of the cell cycle and the induction of apoptosis. This guide will delve into the specifics of how this compound mediates cell cycle arrest, with a focus on the G1 phase.

Mechanism of Action: G1 Phase Arrest

This compound is a potent inhibitor of B-Raf, B-RafV600E, and c-Raf-1.[1] By inhibiting these kinases, this compound effectively blocks the phosphorylation and activation of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. The ERK1/2 signaling cascade plays a pivotal role in promoting cell cycle progression from the G1 to the S phase by regulating the expression and activity of key cell cycle proteins, notably Cyclin D1 and its partner cyclin-dependent kinases, CDK4 and CDK6.

The inhibition of the Raf/MEK/ERK pathway by this compound leads to a decrease in the expression of Cyclin D1. This reduction in Cyclin D1 levels prevents the formation of active Cyclin D1/CDK4/6 complexes. These complexes are responsible for the phosphorylation of the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to and sequesters the E2F transcription factor, preventing the transcription of genes required for S-phase entry. By maintaining Rb in its active, hypophosphorylated state, this compound effectively establishes a G1 checkpoint, halting cell cycle progression. Studies on the related MEK inhibitor selumetinib (AZD6244) have shown that this G1 arrest is a key outcome of inhibiting the MAPK pathway.[2][3][4]

Quantitative Data on this compound-Induced Cell Cycle Arrest

The efficacy of this compound in inducing cell cycle arrest has been quantified in various cancer cell lines. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound on Raf Kinases

| Kinase Target | IC50 (nM) |

| c-Raf-1 | 29 |

| B-Raf (V600E) | 34 |

| B-Raf (wild-type) | 105 |

Data sourced from Selleck Chemicals and Tocris Bioscience.[1]

Table 2: Effect of the MEK Inhibitor Selumetinib (AZD6244) on Cell Cycle Distribution in Braf-mutant Melanoma Cells (WM35)

| Treatment Concentration (nM) | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | <5% | ~40% | ~40% | ~20% |

| 40 | <10% | ~70% | ~15% | ~15% |

| 360 | >60% | - | - | - |

Data from a study on the MEK inhibitor AZD6244 in WM35 cells, demonstrating a G1 arrest at lower concentrations and significant apoptosis at higher concentrations.[5] This serves as a representative example of the effects of MAPK pathway inhibition on the cell cycle.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., M14 melanoma cells)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with PBS.

-

Trypsinize the cells and collect them in a 15 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins, such as Cyclin D1 and CDK4, in cells treated with this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated and untreated cells with protein lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Visualizations

Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Experimental workflow for analyzing cell cycle distribution.

Conclusion

This compound represents a targeted therapeutic strategy that effectively induces G1 phase cell cycle arrest in cancer cells, particularly those with B-Raf mutations. This in-depth guide has provided a comprehensive overview of the underlying molecular mechanisms, supported by quantitative data and detailed experimental protocols. The inhibition of the Raf/MEK/ERK pathway by this compound, leading to the downregulation of Cyclin D1 and the subsequent maintenance of Rb in its active, growth-suppressive state, is a key driver of its anti-proliferative effects. The provided protocols and visualizations serve as a practical resource for researchers investigating the effects of this compound and similar targeted therapies on cell cycle regulation. Further research into the nuances of this compound's effects on other cell cycle checkpoints and its potential for combination therapies will continue to be a critical area of investigation in the development of more effective cancer treatments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Resistance to Selumetinib (AZD6244) in Colorectal Cancer Cell Lines is Mediated by p70S6K and RPS6 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of the MEK inhibitor selumetinib (AZD6244; ARRY-142886) in nasopharyngeal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Basal and treatment-induced activation of AKT mediates resistance to cell death by AZD6244 (ARRY-142886) in Braf-mutant human cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZ628 In Vitro Assays

Introduction

AZ628 is a potent, ATP-competitive, pan-Raf kinase inhibitor. It demonstrates significant activity against B-Raf, C-Raf, and the oncogenic B-RafV600E mutant.[1][2][3][4] By inhibiting Raf kinases, AZ628 effectively blocks the downstream signaling of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various human cancers.[4] This inhibition leads to cell cycle arrest, suppression of cell growth, and induction of apoptosis in cancer cell lines, particularly those harboring B-RafV600E mutations.[1][2][5] Additionally, AZ628 has been shown to inhibit other kinases, including VEGFR2, suggesting potential antiangiogenic properties.[1][2][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of AZ628.

Mechanism of Action

AZ628 exerts its primary effect by occupying the ATP-binding site of Raf kinases, preventing their activation and subsequent phosphorylation of MEK1/2.[4][6] This action leads to the suppression of ERK1/2 phosphorylation, a critical step for signal transduction that promotes cell proliferation and survival.[1][5] The compound has also been found to inhibit a panel of other tyrosine protein kinases, contributing to its broader anti-cancer profile.[1][2][5] Resistance to AZ628 has been linked to the elevated expression of C-Raf, which can sustain ERK1/2 activation.[1][4][5]

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of AZ628 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: AZ628 Cell-Free Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Type |

|---|---|---|

| c-Raf-1 | 29 | Cell-Free Kinase Assay |

| B-Raf (V600E) | 34 | Cell-Free Kinase Assay |

| B-Raf (wild-type) | 105 | Cell-Free Kinase Assay |

Data sourced from multiple references.[1][2][3][4]

Table 2: AZ628 Cellular Antiproliferative Activity

| Cell Line | Key Mutation | IC50 (µM) |

|---|---|---|

| M14 (Parental) | B-RafV600E | ~ 0.1 |

| M14 (AZ628-Resistant) | B-RafV600E | ~ 10 |

Data represents the approximate 100-fold increase in resistance observed in selected clones.[1][5]

Signaling Pathway and Experimental Workflows

Figure 1: Simplified MAPK signaling pathway showing the inhibitory action of AZ628 on Raf kinases.

Figure 2: Experimental workflow for a cell viability and proliferation assay with AZ628.

Experimental Protocols

Protocol 1: Cell-Free Kinase Inhibition Assay (General)

This protocol describes a general method to determine the IC50 of AZ628 against a purified kinase in a cell-free system. A radiometric assay using [γ-³²P]-ATP is described, but this can be adapted for non-radioactive methods (e.g., fluorescence-based).

Materials:

-

Purified active kinase (e.g., B-Raf, c-Raf)

-

Specific peptide substrate for the kinase

-

AZ628 stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

-

ATP solution

-

[γ-³²P]-ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

Procedure:

-

Compound Dilution: Prepare a serial dilution of AZ628 in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations.

-

Reaction Mix Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.

-

Initiate Reaction: Add the diluted AZ628 or DMSO (vehicle control) to the reaction mix. Pre-incubate for 10 minutes at room temperature.

-

Start Phosphorylation: Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³²P]-ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

-

Quantification: Place the washed P81 paper discs into scintillation vials and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each AZ628 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation and Viability Assay

This protocol is based on methods used to evaluate AZ628's effect on melanoma cell lines.[1][5]

Materials:

-

M14 melanoma cells (or other relevant cell line)

-

Cell culture medium (e.g., RPMI-1640) with 5% Fetal Bovine Serum (FBS) and antibiotics

-

12-well or 24-well cell culture plates

-

AZ628 stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Formaldehyde in PBS

-

Syto60 fluorescent nucleic acid stain (or similar)

-

Infrared imager (e.g., Odyssey) or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed approximately 0.5-2.5 x 10⁵ M14 cells per well in 12 or 24-well plates in culture medium supplemented with 5% FBS.[1]

-

Adherence: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.[1]

-

Drug Treatment: The next day, treat the cells with various concentrations of AZ628 (e.g., 0.01 µM to 10 µM).[1][5] Include a DMSO-only well as a vehicle control.

-

Long-Term Incubation: Continue incubation, replacing the medium and drug every 2 days, until the untreated control wells reach confluence.[1]

-

Cell Fixation: Once the control wells are confluent, remove the media from all wells and gently wash the cells twice with PBS.

-

Fix the cells by adding 4% formaldehyde in PBS and incubating for 20 minutes at room temperature.[1]

-

Staining: Wash the cells twice with PBS. Stain the cells by adding a 1:5000 dilution of Syto60 stain in PBS and incubate as per the manufacturer's instructions.[1]

-

Quantification: After a final wash with PBS, quantify the fluorescent signal intensity using an appropriate imager (e.g., at 700 nm for Syto60 with an Odyssey Imager).[1]

-

Data Analysis: Normalize the signal from treated wells to the signal from the DMSO control wells. Plot the normalized viability against the log of AZ628 concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of ERK Phosphorylation

This protocol allows for the assessment of AZ628's inhibitory effect on the MAPK pathway by measuring the phosphorylation status of ERK1/2.

Materials:

-

Cells treated with AZ628 as in Protocol 2 (for a shorter duration, e.g., 16-24 hours)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus (wet or semi-dry) and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treating cells with AZ628 for the desired time, wash them with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.

-

Protein Quantification: Scrape the cell lysate, collect it, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Stripping and Re-probing: To assess total protein and loading controls, the membrane can be stripped and re-probed with antibodies for total-ERK and a loading control like GAPDH.

-

Analysis: Densitometrically quantify the p-ERK bands and normalize them to the total-ERK and/or loading control bands to determine the effect of AZ628 on ERK phosphorylation. Effective suppression of p-ERK1/2 levels is expected with increasing concentrations of AZ628.[1][5]

References

Application Notes and Protocols for AZ 628 in Melanoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of AZ 628, a potent pan-RAF inhibitor, in melanoma cell line research. The protocols detailed below are for assessing cell viability, apoptosis, and target engagement through Western blotting.

Introduction

This compound is a small molecule inhibitor that targets the RAF kinases, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. In a significant portion of melanomas, this pathway is constitutively activated due to mutations in the BRAF gene, most commonly the V600E mutation. This compound inhibits both BRAF and CRAF kinases, leading to the suppression of downstream signaling through MEK and ERK, which in turn can induce cell cycle arrest and apoptosis in melanoma cells harboring these mutations. Resistance to this compound can emerge, often through the upregulation of CRAF, highlighting the need for combination therapies.[1]

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Human Melanoma Cell Lines

| Cell Line | BRAF Status | IC50 (µM) |

| A101D | V600E | 0.0407 |

| COLO-829 | V600E | 0.0482 |

| HT-144 | V600E | 0.0214 |

| LB2518-MEL | Not Specified | 0.0134 |

| MALME-3M | V600E | Not Specified |

| MZ7-mel | Not Specified | 0.0310 |

| SH-4 | Not Specified | 0.0182 |

| UACC-257 | V600E | 0.0630 |

| WM1552C | V600E | >10 |

Data sourced from the Genomics of Drug Sensitivity in Cancer Project.

Table 2: In Vitro IC50 Values of Selumetinib (AZD6244) in Human Melanoma Cell Lines

| Cell Line | BRAF Status | IC50 (µM) |

| C32 | V600E | 0.3338 |

| COLO-679 | V600E | 0.3020 |

| COLO-783 | V600E | 0.3465 |

| SH-4 | Not Specified | 0.3134 |

Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[2]

Signaling Pathway and Experimental Workflow

References

Application Notes and Protocols for AZ 628

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of AZ 628, a potent pan-Raf kinase inhibitor. The included protocols and diagrams are intended to guide researchers in the effective use of this compound in a laboratory setting.

Chemical Information

| Property | Value |

| Molecular Formula | C₂₇H₂₅N₅O₂ |

| Molecular Weight | 451.52 g/mol [1] |

| CAS Number | 878739-06-1[1] |

Solubility Data

This compound exhibits varying solubility in different solvents. The following table summarizes the quantitative solubility data for this compound. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO.[1]

| Solvent | Concentration | Molarity (approx.) | Notes |

| DMSO | 90 mg/mL[1][2] | 199.32 mM[1][2] | Moisture-absorbing; use fresh DMSO.[1] |

| 30 mg/mL[3] | 66.44 mM | ||

| 25 mg/mL (in DMF)[3] | 55.37 mM | ||

| 10 mg/mL | 22.15 mM | Solution should be clear. | |

| Soluble to 100 mM | 100 mM | ||

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | 1.11 mM | |

| Ethanol | 0.25 mg/mL[3] | 0.55 mM | Insoluble.[1] |

| Water | Insoluble[1][2] | - |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a concentrated stock solution of this compound, typically in DMSO, which can then be diluted to working concentrations for various assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptic Handling: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound).

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][4]

Protocol 2: Cell-Based Growth Inhibition Assay

This protocol provides a general framework for assessing the effect of this compound on the proliferation of cancer cell lines, particularly those with B-Raf mutations.

Materials:

-

Cancer cell line of interest (e.g., M14 melanoma cells with B-Raf V600E mutation)[5]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[5]

-

Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO-treated) group.

-

Treatment: Remove the medium from the wells and add the medium containing the various concentrations of this compound.[5]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound

This compound is a pan-Raf inhibitor that targets key kinases in the MAPK/ERK signaling pathway.[1][4] This pathway is often dysregulated in cancer, and its inhibition can lead to decreased cell proliferation and apoptosis.[3][4][5] this compound has been shown to inhibit wild-type B-Raf, B-RafV600E, and c-Raf.[1][4] It also inhibits other kinases such as VEGFR2.[1][3][5]

References

Topic: AZ 628 Western Blot Protocol

An Application Note and Protocol for Western Blot Analysis of AZ 628, a Pan-Raf Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a potent, ATP-competitive pan-Raf kinase inhibitor targeting B-Raf, B-RafV600E, and c-Raf-1.[1][2][3][4] It is a critical tool for investigating the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the RAS-RAF-MEK-ERK pathway, which is frequently dysregulated in various cancers.[4] Western blotting is the quintessential technique to quantify the inhibitory effect of this compound by measuring the phosphorylation status of downstream targets. This document provides detailed application notes for the use of this compound and a comprehensive protocol for performing western blot analysis to assess the inhibition of MEK and ERK phosphorylation.

Application Notes

This compound effectively inhibits both wild-type and V600E mutant B-Raf, as well as c-Raf.[2] Its primary mechanism involves blocking the phosphorylation of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2.[2] When planning experiments, it is crucial to determine the optimal concentration and duration of this compound treatment for the specific cell line being investigated.

-

Cell Line Selection: this compound is particularly effective in cell lines with B-Raf or RAS mutations, such as various melanoma and colon cancer cell lines.[2][5]

-

Concentration Range: A dose-response experiment is recommended. Typical working concentrations in cell culture range from 0.1 µM to 10 µM.[1][5] For instance, significant inhibition of ERK phosphorylation can often be observed with 0.1 µM this compound.[5]

-

Treatment Time: The duration of treatment can vary. A short treatment of 2-4 hours is often sufficient to observe a marked decrease in MEK/ERK phosphorylation.[6][7] However, longer time points (e.g., 18-24 hours) may also be relevant depending on the experimental goals.[5]

-

Controls: A vehicle control (e.g., DMSO) is essential. Positive controls could include cell lines with known pathway activation (e.g., B-RafV600E mutant cells) or stimulation with growth factors.

Experimental Protocol: Western Blot for Phospho-ERK1/2 and Phospho-MEK1/2

This protocol details the steps to assess the efficacy of this compound by measuring changes in protein phosphorylation. Special considerations for phosphorylated proteins are included.

Cell Culture and Treatment

-

Seed cells (e.g., A375 melanoma cells) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 4 hours).

Lysate Preparation

To preserve phosphorylation, all steps must be performed on ice or at 4°C using pre-chilled buffers.

-

Aspirate the culture medium and wash cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer per well. The buffer must be supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Agitate for 30 minutes at 4°C.[8]

-

Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[8]

-

Carefully transfer the supernatant to a new pre-chilled tube. This is the protein lysate.

Protein Quantification

-

Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

-

Calculate the required volume of each lysate to ensure equal protein loading for all samples.

Sample Preparation and SDS-PAGE

-

Normalize the protein concentration for all samples. Add 2x Laemmli sample buffer to an equal amount of protein (typically 20-30 µg) from each sample.[8][9]

-

Boil the samples at 95°C for 5 minutes to denature the proteins.[8]

-

Load the samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 4-20% gradient gel).

-

Run the gel at 100-150 V until the dye front reaches the bottom.[9]

Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its robustness, especially if stripping and reprobing are required.[10]

-

Activate the PVDF membrane in methanol for 1 minute before placing it in the transfer buffer.[9]

-

Assemble the transfer stack according to the manufacturer's protocol (wet or semi-dry transfer).

-

Perform the transfer (e.g., overnight at 10 mA in a cold room or for 1-2 hours at 100 V).[8]

Immunoblotting

-

Blocking:

-

After transfer, block the membrane to prevent non-specific antibody binding.

-

For phospho-specific antibodies, use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk, as its casein content can cause high background.[11][12]

-

Incubate for 1 hour at room temperature with gentle agitation.[9]

-

-

Primary Antibody Incubation:

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]

-

-

Secondary Antibody Incubation:

-

Final Washes and Detection:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate and capture the signal using a digital imager or X-ray film.

-

Stripping and Reprobing for Total Protein

-

To normalize the phospho-protein signal, the membrane should be stripped and reprobed with antibodies against the total forms of the proteins (total ERK, total MEK) and a loading control (e.g., GAPDH or β-actin).[10]

-

Incubate the membrane in a stripping buffer (commercial or lab-prepared) for the recommended time.

-

Wash extensively, re-block, and repeat the immunoblotting protocol starting from the primary antibody incubation step for the total protein antibodies.

Data Presentation

Quantitative data should be summarized for clear interpretation. Band intensities are measured using densitometry software (e.g., ImageJ). The phosphorylated protein signal should be normalized to the total protein signal for each lane.

Table 1: Illustrative Quantitative Western Blot Data (Note: Data are for example purposes and represent the ratio of phosphorylated protein to total protein, normalized to the vehicle control.)

| Treatment Group | Concentration (µM) | p-MEK / Total MEK (Fold Change) | p-ERK / Total ERK (Fold Change) |

| Vehicle Control | 0 | 1.00 | 1.00 |

| This compound | 0.1 | 0.45 | 0.38 |

| This compound | 1.0 | 0.12 | 0.09 |

| This compound | 10.0 | 0.03 | 0.02 |

Table 2: Recommended Primary Antibodies and Dilutions

| Primary Antibody | Example Supplier | Example Catalog # | Recommended Dilution |

| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Tech | #4370 | 1:2000 |

| p44/42 MAPK (Erk1/2) | Cell Signaling Tech | #4695 | 1:1000 |

| Phospho-MEK1/2 (Ser217/221) | Cell Signaling Tech | #9154 | 1:1000 |

| MEK1/2 | Cell Signaling Tech | #9122 | 1:1000 |

| β-Actin | Cell Signaling Tech | #4970 | 1:1000 |

Mandatory Visualizations

Caption: MAPK signaling pathway showing inhibition of RAF kinases by this compound.

Caption: Workflow for Western Blot analysis of this compound-treated samples.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunoblot analysis [bio-protocol.org]

- 8. bio-rad.com [bio-rad.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. youtube.com [youtube.com]

AZ 628: A Potent Pan-Raf Inhibitor for Signal Transduction Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AZ 628 is a potent, ATP-competitive inhibitor of Raf kinases, playing a crucial role in the modulation of the RAS-RAF-MEK-ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making its components, particularly the Raf kinases, attractive targets for therapeutic intervention. This compound exhibits potent inhibitory activity against multiple Raf isoforms, including B-Raf, the frequently mutated B-RafV600E, and c-Raf-1.[2][3][4][5][6] Beyond its primary targets, this compound has also been shown to inhibit other tyrosine protein kinases, such as VEGFR2, suggesting potential anti-angiogenic properties.[2][3][4][5][6][7] These characteristics make this compound a valuable tool for studying signal transduction and for the development of novel cancer therapeutics.

These application notes provide an overview of the mechanism of action of this compound, summarize its in vitro efficacy, and offer detailed protocols for its use in signal transduction studies.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of Raf kinases, thereby preventing their activation and subsequent downstream signaling.[1] In cells with activating B-Raf mutations, such as the V600E mutation commonly found in melanoma and colon cancer, this compound effectively suppresses the constitutive activation of the MAPK pathway.[3][4][6] This leads to a reduction in the phosphorylation of MEK and ERK, the downstream effectors of Raf.[3] The inhibition of this signaling cascade ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells harboring these mutations.[2][3][4][6][7]

Quantitative Data Summary

The inhibitory activity of this compound against various kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Target Kinase | IC50 (nM) | Assay Type |

| c-Raf-1 | 29 | Cell-free |

| B-Raf (V600E) | 34 | Cell-free |

| B-Raf (wild-type) | 105 | Cell-free |

Data sourced from multiple references.[2][3][4][5][6]

Signaling Pathway Diagram

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and highlights the point of inhibition by this compound.

Experimental Protocols

Herein, we provide detailed protocols for key experiments utilizing this compound to study its effects on cancer cell lines.

Cell Viability Assay

This protocol is designed to determine the effect of this compound on the viability of cancer cells, particularly those with known B-Raf mutations.

Materials:

-

Cancer cell line of interest (e.g., M14 melanoma cells with B-RafV600E mutation)[7]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Syto60 fluorescent nucleic acid stain)[2]

-

Plate reader capable of fluorescence detection

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound (e.g., 0.01 µM to 10 µM).[7] Include wells with medium and DMSO alone as a vehicle control.

-

Incubate the plate for 72 hours at 37°C.[8]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 700 nm for Syto60).[2]

-

Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol allows for the assessment of this compound's ability to inhibit the MAPK pathway by measuring the phosphorylation of ERK.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total ERK1/2 and GAPDH to ensure equal loading.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the cellular effects of this compound.

Applications in Drug Discovery and Development

This compound serves as a critical research tool in the field of oncology and drug discovery. Its specific inhibition of the Raf kinases allows for:

-

Target Validation: Confirming the role of B-Raf and c-Raf in the proliferation and survival of specific cancer cell lines.

-

Compound Screening: Serving as a reference compound in high-throughput screening assays to identify novel inhibitors of the MAPK pathway.

-

Resistance Studies: Investigating the mechanisms of acquired resistance to Raf inhibitors.[2][9] Studies have shown that elevated c-Raf expression can be a potential mechanism of resistance to this compound.[1][2]

-

Combination Therapies: Exploring synergistic effects with other anti-cancer agents. For instance, this compound has been shown to sensitize hepatocellular carcinoma cells to other tyrosine kinase inhibitors.[10] It has also been investigated for its potential to reverse multidrug resistance mediated by ABCG2.[11]

Conclusion

This compound is a well-characterized and potent pan-Raf inhibitor that has proven to be an invaluable tool for dissecting the complexities of the MAPK signaling pathway. Its utility in studying cancer biology, from basic mechanism of action to the development of therapeutic resistance, is well-documented. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their signal transduction studies.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Raf Kinases | Tocris Bioscience [tocris.com]

- 5. This compound | Raf Kinase Inhibitors: R&D Systems [rndsystems.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. glpbio.com [glpbio.com]

- 9. AZ-628 - LKT Labs [lktlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Reversal of Cancer Multidrug Resistance (MDR) Mediated by ATP-Binding Cassette Transporter G2 (ABCG2) by AZ-628, a RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AZ 628 in MAPK Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ 628 is a potent, ATP-competitive, and selective inhibitor of Raf kinases, key components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of the MAPK pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many human cancers.[1][2] this compound serves as an invaluable tool for elucidating the role of Raf kinases in both normal physiology and disease states.

This compound acts as a pan-Raf inhibitor, targeting multiple isoforms of the Raf kinase family.[3][4] Its ability to suppress the activity of both wild-type and mutated forms of B-Raf, as well as c-Raf, makes it a versatile reagent for studying the complexities of MAPK signaling.[2][4] These application notes provide detailed protocols for utilizing this compound to investigate the MAPK pathway, including methods for assessing its impact on kinase activity, downstream signaling events, and cellular phenotypes.

Mechanism of Action

This compound exerts its inhibitory effect by occupying the ATP-binding pocket of Raf kinases, thereby preventing the phosphorylation and subsequent activation of their downstream targets, MEK1 and MEK2.[1] This blockade of the MAPK cascade leads to decreased phosphorylation of ERK1/2, a central effector of the pathway.[2] The consequences of this inhibition at the cellular level can include cell cycle arrest, suppression of anchorage-dependent and -independent growth, and induction of apoptosis, particularly in cell lines harboring activating BRAF mutations, such as the common V600E mutation.[1][3]

While highly selective for Raf kinases, it is important to note that this compound can also inhibit other kinases at higher concentrations, including VEGFR2, DDR2, Lyn, Flt1, and FMS.[1][3][5][6] This cross-reactivity may contribute to some of its biological effects, such as potential anti-angiogenic properties through the inhibition of VEGFR2.[1][3]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Conditions |

| c-Raf-1 | 29 | Cell-free assay[1][3][4] |

| B-Raf (V600E) | 34 | Cell-free assay[1][3][4] |

| B-Raf (wild-type) | 105 | Cell-free assay[1][3][4] |

| VEGFR2 | Inhibition observed | Cell-free assay[1][3][5][6] |

| DDR2 | Inhibition observed | Cell-free assay[1][3][5][6] |

| Lyn | Inhibition observed | Cell-free assay[3][5][6] |

| Flt1 | Inhibition observed | Cell-free assay[3][5][6] |

| FMS | Inhibition observed | Cell-free assay[3][5][6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (µM) | Incubation Time | Endpoint Measured |

| A375 (Human Melanoma, BRAF V600E) | Functional Assay | 0.015 | 75 minutes | Inhibition of ERK phosphorylation[3] |